

Spectroscopic Profile of 2-Ethyl-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-1-indanone

Cat. No.: B1366218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Ethyl-1-indanone**, a molecule of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **2-Ethyl-1-indanone** provide a detailed map of its atomic connectivity.

^1H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7	7.75	d	7.7
H-4	7.59	d	7.7
H-6	7.51	t	7.5
H-5	7.37	t	7.5
H-3a	3.37	dd	16.9, 7.8
H-3b	2.78	dd	16.9, 3.8
H-2	2.50	m	-
H-10a	1.85	m	-
H-10b	1.55	m	-
H-11	0.95	t	7.4

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C=O)	207.2
C-7a	152.9
C-3a	134.9
C-5	134.8
C-4	127.3
C-6	126.5
C-7	123.8
C-2	45.1
C-3	34.2
C-10	25.1
C-11	11.7

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR data for **2-Ethyl-1-indanone** is based on the characteristic absorption frequencies of its functional groups.

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium-Strong
C=O stretch (ketone)	1725 - 1705	Strong
C=C stretch (aromatic)	1600 - 1450	Medium
C-H bend (aliphatic)	1465 - 1370	Variable

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The predicted major mass spectral peaks for **2-Ethyl-1-indanone** are based on its molecular weight and expected fragmentation pathways.

m/z	Predicted Fragment	Significance
160	$[M]^+$	Molecular Ion
132	$[M - C_2H_4]^+$	Loss of ethylene
131	$[M - C_2H_5]^+$	Loss of ethyl radical
115	$[C_9H_7]^+$	Indenyl cation
104	$[C_8H_8]^+$	
77	$[C_6H_5]^+$	Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** 5-10 mg of **2-Ethyl-1-indanone** is dissolved in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **1H NMR Acquisition:** A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of CDCl_3 for ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat **2-Ethyl-1-indanone** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

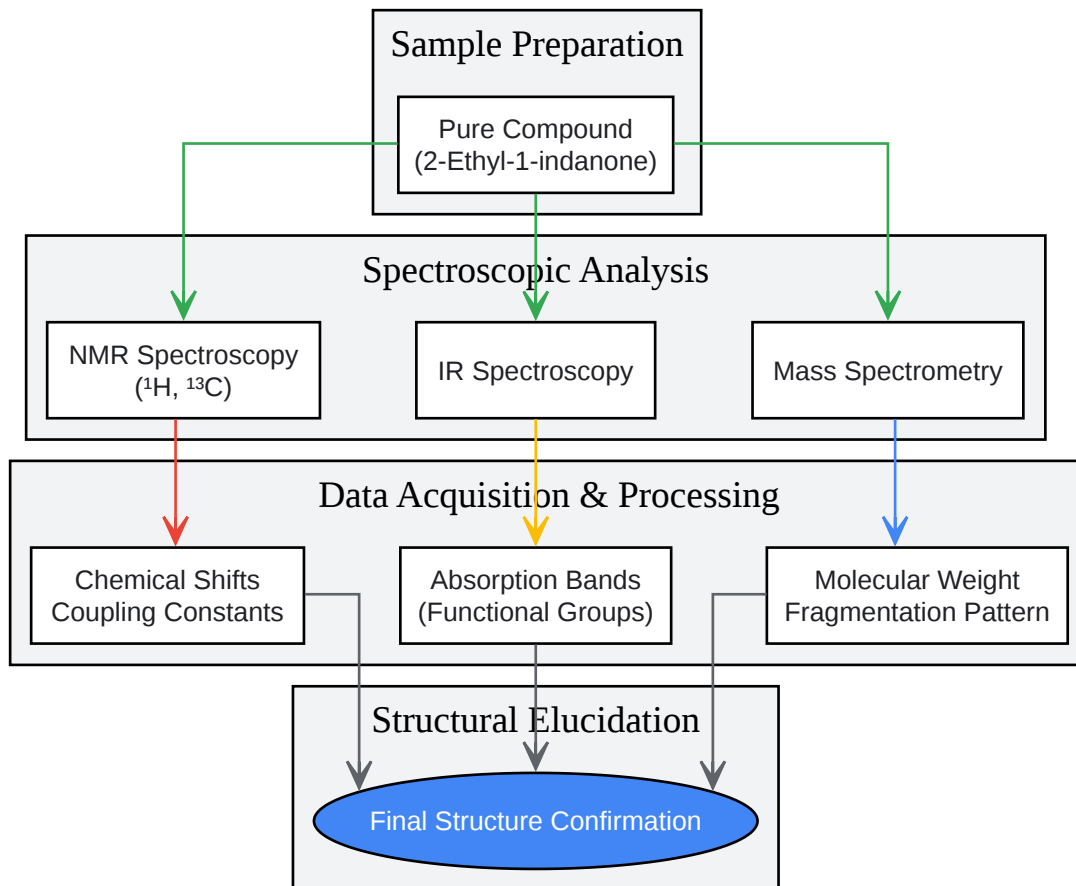
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-Ethyl-1-indanone** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

- **Ionization:** Electron Ionization (EI) is a common method for small molecules like **2-Ethyl-1-indanone**. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak (M^+) and the fragmentation pattern, which provides structural information about the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-Ethyl-1-indanone**.



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Caption: Workflow for spectroscopic identification of an organic compound.

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